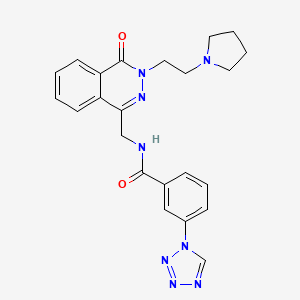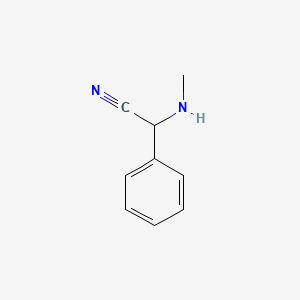
2-(Methylamino)-2-phenylacetonitrile
概要
説明
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about its smell, color, and state at room temperature .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized . This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation .科学的研究の応用
Catalysis and Pharmaceutical Applications
2-(Methylamino)-2-phenylacetonitrile and its derivatives have applications in catalysis and the pharmaceutical industry. For instance, potassium modified La-Mg mixed oxide has been used as a catalyst for the mono-methylation of phenylacetonitrile to produce 2-phenylpropionitrile, a compound used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen (Molleti & Yadav, 2017).
Chemical Synthesis
The compound is involved in chemical synthesis processes. For example, selective mono-C-methylations of arylacetonitriles with dimethyl carbonate is a reaction that involves consecutive methoxycarbonylation, methylation, and demethoxycarbonylation steps, which are significant in mechanistic investigations of chemical reactions (Tundo, Selva, Perosa, & Memoli, 2002).
Synthesis of Novel Compounds
There is research on the synthesis of novel compounds using 2-(methylamino)-2-phenylacetonitrile. For example, a study demonstrated the synthesis of 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles and related compounds via domino one-pot three-component reactions (Sivakumar, Kanchithalaivan, & Kumar, 2013).
Material Science and Electrochemistry
In material science and electrochemistry, derivatives of 2-(Methylamino)-2-phenylacetonitrile are explored for various applications. For instance, the electrochemical behavior of related compounds has been studied for potential applications in these fields (Dakova, Lamberts, & Evers, 1994).
Biological Studies
In biological studies, derivatives of this compound have been used to investigate various biological mechanisms and syntheses. For example, the biotransformations of oxiranecarbonitriles have been studied using Rhodococcus sp., a microbial whole-cell catalyst (Wang, Deng, Wang, & Zheng, 2005).
作用機序
Target of Action
Similar compounds such as β-n-methylamino-l-alanine (bmaa) have been found to interact with glutamate receptors in the brain .
Mode of Action
It is suggested that similar compounds like bmaa can act as an excitotoxin on glutamate receptors, such as nmda, calcium-dependent ampa, and kainate receptors . This interaction leads to prolonged neuron depolarization, modifications in the concentrations of intracellular calcium, and aberrant activation of cell apoptosis .
Biochemical Pathways
Related compounds like bmaa and its structural analog 2,4-diaminobutyric acid (2,4-dab) have been hypothesized to be involved in environmental iron scavenging .
Pharmacokinetics
A related compound, ketamine, which is a 2-(2-chlorophenyl)-2-(methylamino)-cyclohexanone, has been found to undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .
Result of Action
Related compounds like bmaa have been found to cause motor neuron dysfunction and death .
Action Environment
The action, efficacy, and stability of 2-(Methylamino)-2-phenylacetonitrile can be influenced by various environmental factors. For instance, the production of BMAA, a similar compound, increases in a nitrogen-depleted medium .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(methylamino)-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCQXQGNNZDYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-2-phenylacetonitrile | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



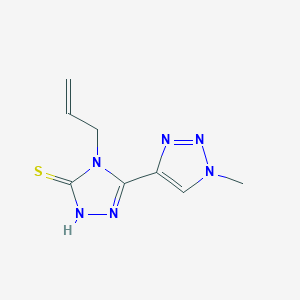
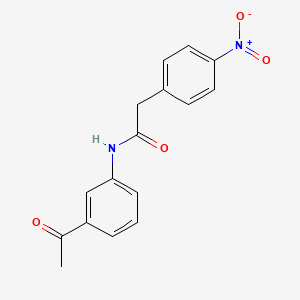
![N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2974226.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2974228.png)
![(5Z)-2-sulfanyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2974231.png)
![N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2974232.png)
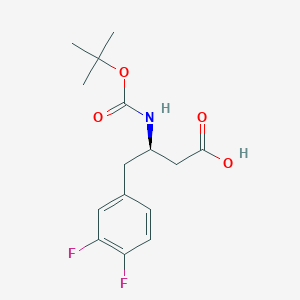
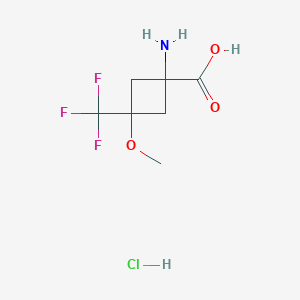
![3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione](/img/no-structure.png)

![2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2974239.png)
